N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Overview
Description
N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that features a bromophenyl group, a dimethoxyphenyl group, and a benzenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. One possible route could involve:
Formation of the Bromophenyl Intermediate: Starting with a bromination reaction of phenyl compounds to introduce the bromine atom.
Introduction of the Dimethoxyphenyl Group: This step might involve a coupling reaction using reagents like Grignard reagents or organolithium compounds.
Formation of the Benzenesulfonamido Group: This could be achieved through sulfonation reactions followed by amide formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens or halogenating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. It might also serve as a reagent in various organic reactions.
Biology
In biological research, it could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties.
Medicine
If the compound shows any pharmacological activity, it could be developed into a drug for treating specific diseases or conditions.
Industry
In industry, it might be used in the production of advanced materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE: can be compared with other sulfonamides and bromophenyl compounds.
N-(4-BROMOPHENYL)BENZENESULFONAMIDE: Similar structure but lacks the dimethoxyphenyl group.
2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE: Similar structure but lacks the bromophenyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which could confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(4-bromophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O5S/c1-29-18-12-13-21(30-2)20(14-18)25(31(27,28)19-6-4-3-5-7-19)15-22(26)24-17-10-8-16(23)9-11-17/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUFDZTUAOOCDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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